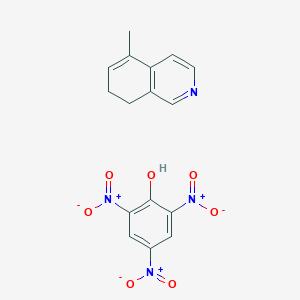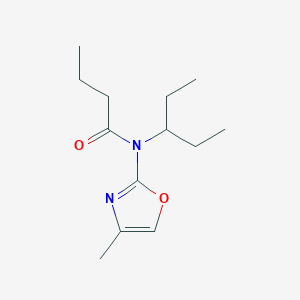![molecular formula C14H14O3 B14621212 3-[2-(4-Hydroxyphenyl)ethyl]benzene-1,2-diol CAS No. 58698-98-9](/img/structure/B14621212.png)
3-[2-(4-Hydroxyphenyl)ethyl]benzene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(4-Hydroxyphenyl)ethyl]benzene-1,2-diol is an organic compound belonging to the class of stilbenes. Stilbenes are organic compounds containing a 1,2-diphenylethylene moiety. This compound is characterized by the presence of hydroxyl groups on the benzene ring, which makes it a type of phenol .
Métodos De Preparación
The synthesis of 3-[2-(4-Hydroxyphenyl)ethyl]benzene-1,2-diol can be achieved through various synthetic routes. One common method involves the hydroxylation of phenol over a catalyst using hydrogen peroxide. This reaction affords a mixture of hydroquinone and its ortho isomer catechol (benzene-1,2-diol) . Industrial production methods may involve similar catalytic processes to ensure high yield and purity.
Análisis De Reacciones Químicas
3-[2-(4-Hydroxyphenyl)ethyl]benzene-1,2-diol undergoes several types of chemical reactions:
Reduction: Reduction reactions can convert the compound into different hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common reagents used in these reactions include hydrogen peroxide for oxidation and various reducing agents for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
3-[2-(4-Hydroxyphenyl)ethyl]benzene-1,2-diol has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-[2-(4-Hydroxyphenyl)ethyl]benzene-1,2-diol involves its interaction with various molecular targets and pathways. For example, it can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells . Additionally, it may inhibit certain enzymes involved in inflammatory processes .
Comparación Con Compuestos Similares
3-[2-(4-Hydroxyphenyl)ethyl]benzene-1,2-diol can be compared with other similar compounds, such as:
Catechol (benzene-1,2-diol): Both compounds have hydroxyl groups on the benzene ring, but catechol lacks the ethyl group attached to the benzene ring.
Hydroquinone (benzene-1,4-diol): Hydroquinone has hydroxyl groups in the para position, whereas this compound has them in the ortho position.
Resorcinol (benzene-1,3-diol): Resorcinol has hydroxyl groups in the meta position, differing from the ortho configuration of this compound.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
58698-98-9 |
|---|---|
Fórmula molecular |
C14H14O3 |
Peso molecular |
230.26 g/mol |
Nombre IUPAC |
3-[2-(4-hydroxyphenyl)ethyl]benzene-1,2-diol |
InChI |
InChI=1S/C14H14O3/c15-12-8-5-10(6-9-12)4-7-11-2-1-3-13(16)14(11)17/h1-3,5-6,8-9,15-17H,4,7H2 |
Clave InChI |
QHHYUBDPORTKFI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)O)O)CCC2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Naphthalene, 2-[[2-(chloromethyl)phenyl]thio]-](/img/structure/B14621134.png)

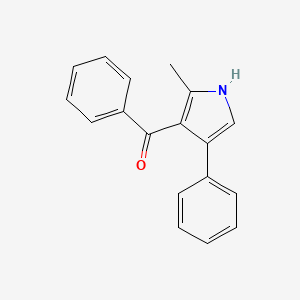
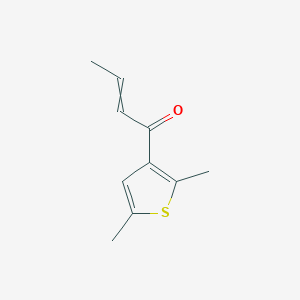
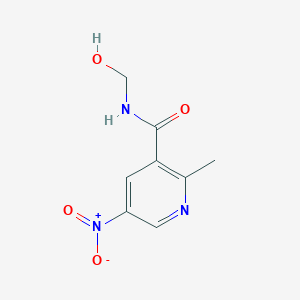
![3,6,8-Trimethyl-4-oxo-4lambda~5~-pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B14621175.png)
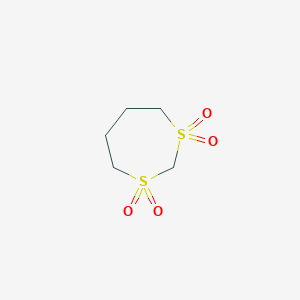
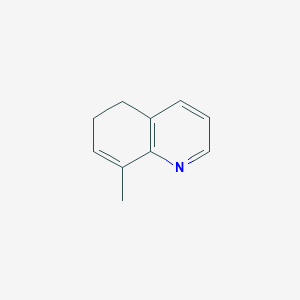
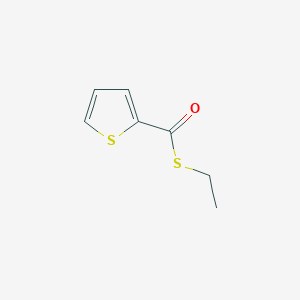
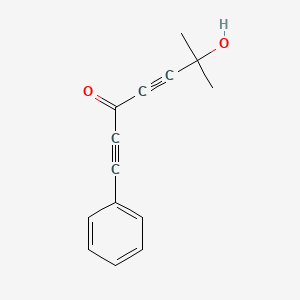
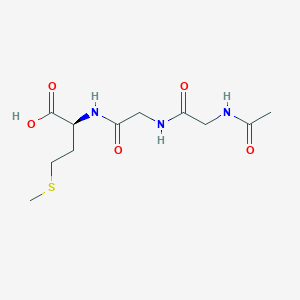
![2-{[1-(4-Fluorophenyl)ethyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14621203.png)
